Einecs 240-219-0

Description

Properties

CAS No. |

16070-29-4 |

|---|---|

Molecular Formula |

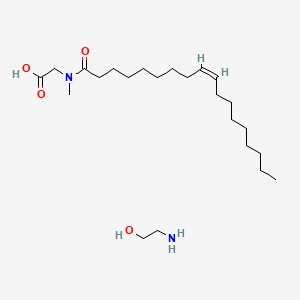

C23H46N2O4 |

Molecular Weight |

414.6 g/mol |

IUPAC Name |

2-aminoethanol;2-[methyl-[(Z)-octadec-9-enoyl]amino]acetic acid |

InChI |

InChI=1S/C21H39NO3.C2H7NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25;3-1-2-4/h10-11H,3-9,12-19H2,1-2H3,(H,24,25);4H,1-3H2/b11-10-; |

InChI Key |

APORHXDNYYBWMK-GMFCBQQYSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N(C)CC(=O)O.C(CO)N |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)O.C(CO)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine compound with 2-aminoethanol: Structure, Synthesis, and Potential Pharmacological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine compound with 2-aminoethanol. This substance is the 1:1 salt of N-oleoylsarcosine, a lipoamino acid, and 2-aminoethanol. While direct pharmacological data on this specific salt is limited in publicly accessible literature, this document will delve into the well-documented properties of its parent compound, N-oleoylsarcosine, and the burgeoning field of N-acyl amino acids (NAAAs) as signaling molecules. This guide aims to equip researchers and drug development professionals with a thorough understanding of its structure, synthesis, and potential, albeit speculative, therapeutic applications based on the activities of related compounds.

Chemical Identity and Physicochemical Properties

The compound in focus is a salt formed by the acid-base reaction between (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine (commonly known as N-oleoylsarcosine) and 2-aminoethanol (ethanolamine).

Table 1: Physicochemical Properties of the Compound and its Components

| Property | (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine compound with 2-aminoethanol (1:1) | N-Oleoylsarcosine (Parent Acid) | 2-Aminoethanol (Base) |

| Molecular Formula | C23H46N2O4[1] | C21H39NO3[1] | C2H7NO[1] |

| Molecular Weight | 414.6 g/mol [1] | 353.55 g/mol [2] | 61.08 g/mol |

| CAS Number | 16070-29-4[1] | 110-25-8[2] | 141-43-5 |

| Appearance | Not specified, likely a viscous liquid or low-melting solid | Clear, yellow to brown, viscous liquid | Colorless, viscous liquid |

| Solubility | Expected to have increased water solubility compared to the parent acid. | Sparsely soluble in water; soluble in many organic solvents and mineral oil. Dissolves well in alkaline water. | Miscible with water |

| Synonyms | N-Oleoylsarcosine ethanolamine salt | N-Oleoylsarcosine, Sarkosyl O, Oleyl sarcosine[1][3] | Ethanolamine, Monoethanolamine |

Synthesis and Characterization

Synthesis Methodology

The synthesis of the (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine compound with 2-aminoethanol is a straightforward acid-base neutralization. The primary challenge lies in the synthesis of the parent acid, N-oleoylsarcosine.

Experimental Protocol: Synthesis of N-Oleoylsarcosine

Two common methods for the synthesis of N-oleoylsarcosine are the Schotten-Baumann reaction and the direct condensation of oleic acid with N-methylglycine (sarcosine).

-

Schotten-Baumann Reaction:

-

Preparation of Oleoyl Chloride: Oleic acid is reacted with a chlorinating agent, such as phosphorus trichloride, to form oleoyl chloride.

-

Aqueous Solution of N-methylglycine: N-methylglycine is dissolved in an aqueous solution, and the pH is adjusted to and maintained at 10 with the addition of a base like sodium hydroxide.

-

Reaction: Oleoyl chloride is added to the N-methylglycine solution under vigorous stirring. The reaction is typically carried out at a controlled temperature.

-

Work-up: Upon completion, the fatty acid-free N-oleoylsarcosine is obtained as an oil.

-

-

Direct Condensation:

-

Reactants: Oleic acid, N-methylglycine, and its sodium salt are mixed.

-

Reaction Conditions: The mixture is heated to 170°C for 8 to 10 hours, during which water is eliminated.

-

Alternative, Milder Conditions: Methyl oleate can be reacted with sodium N-methylglycinate at 120°C for 3.5 hours in the presence of sodium methoxide in methanol.

-

Purification: The product is worked up by absorption in water, acidification with sulfuric acid, and extraction with a solvent like butanone to yield N-oleoylsarcosine.

-

Experimental Protocol: Formation of the 2-Aminoethanol Salt

-

Dissolution: N-oleoylsarcosine is dissolved in a suitable organic solvent, such as ethanol or isopropanol.

-

Addition of Base: An equimolar amount of 2-aminoethanol is added dropwise to the solution of N-oleoylsarcosine with stirring.

-

Isolation: The solvent is removed under reduced pressure to yield the (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine compound with 2-aminoethanol. The product can be further purified by recrystallization if it is a solid.

Diagram: Synthetic Workflow

Analytical Characterization

A combination of analytical techniques would be employed to confirm the structure and purity of the synthesized compound.

Table 2: Analytical Methods for Characterization

| Technique | Purpose | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation. | Signals corresponding to the oleoyl chain, the N-methylglycine moiety, and the 2-aminoethanol component. |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | A molecular ion peak corresponding to the calculated molecular weight of the salt (or its dissociated components). |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic peaks for the amide C=O stretch, carboxylic acid O-H (in the parent acid), amine N-H stretches, and C-H stretches of the alkyl chain. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating the purity of the compound. |

Potential Pharmacological Relevance and Signaling Pathways

N-Acyl Amino Acids as Signaling Molecules

NAAAs are a class of lipid signaling molecules that are chemically related to endocannabinoids. They have been implicated in a variety of physiological processes and are being explored as potential therapeutic agents for a range of conditions.

Potential Molecular Targets and Signaling Pathways

Based on the known interactions of other NAAAs, the following are potential, though currently speculative, molecular targets and signaling pathways for N-oleoylsarcosine and its salts:

-

G Protein-Coupled Receptors (GPCRs): Many NAAAs have been shown to interact with various GPCRs. These interactions can either be as direct ligands or as allosteric modulators, influencing the receptor's response to other signaling molecules.

-

Ion Channels: Certain NAAAs can modulate the activity of various ion channels, which are critical for cellular excitability and signaling. This suggests a potential role in neurological and cardiovascular functions.

-

Transporters: NAAAs may also interact with membrane transporters, affecting the cellular uptake and efflux of various substrates, including neurotransmitters and other drugs.

Diagram: Hypothetical Signaling Pathways for N-Oleoylsarcosine

Experimental Protocols for Biological Evaluation

To investigate the potential pharmacological activity of (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine compound with 2-aminoethanol, a series of in vitro assays would be necessary.

Experimental Protocol: GPCR Activation Assay (General)

-

Cell Culture: A cell line stably expressing the GPCR of interest is cultured under standard conditions.

-

Compound Treatment: The cells are treated with varying concentrations of the test compound.

-

Second Messenger Measurement: Depending on the GPCR's signaling pathway (e.g., Gs, Gi, Gq), the levels of second messengers such as cyclic AMP (cAMP) or intracellular calcium are measured using appropriate assay kits (e.g., ELISA, fluorescence-based assays).

-

Data Analysis: Dose-response curves are generated to determine the potency (EC50) and efficacy of the compound.

Experimental Protocol: Ion Channel Modulation Assay (Patch-Clamp Electrophysiology)

-

Cell Preparation: Cells expressing the ion channel of interest are prepared for patch-clamp recording.

-

Electrophysiological Recording: Whole-cell or single-channel currents are recorded in response to specific voltage protocols.

-

Compound Application: The test compound is applied to the cells, and any changes in the ion channel currents (e.g., amplitude, kinetics) are recorded.

-

Data Analysis: The effects of the compound on the ion channel's activity are quantified.

Conclusion and Future Directions

(Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine compound with 2-aminoethanol is a salt of the well-characterized surfactant, N-oleoylsarcosine. While its direct application in drug development has not been established, its chemical nature as a lipoamino acid places it within a class of molecules with recognized signaling properties. Future research should focus on screening this compound and its parent acid against a panel of pharmacological targets, particularly GPCRs and ion channels, to elucidate any potential therapeutic activity. The detailed synthetic and analytical protocols provided herein offer a foundation for the preparation and characterization of this compound for such exploratory studies. The lack of specific biological data for the 2-aminoethanol salt underscores the need for further investigation to determine if it possesses unique pharmacological properties beyond those of its parent N-oleoylsarcosine.

References

N-Oleoyl-Sarcosine: A Technical Guide to its Biological Activity and Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-oleoyl-sarcosine, an amphiphilic oleic acid derivative, is widely utilized in various industries, notably in personal care products as a mild surfactant and in industrial applications as a corrosion inhibitor. While generally regarded as having low toxicity, a comprehensive understanding of its biological activity and cytotoxicity at the cellular and molecular level is crucial for its safe and effective use in drug development and other biomedical applications. This technical guide provides an in-depth overview of the known biological effects and cytotoxic profile of N-oleoyl-sarcosine and related N-acyl sarcosinates. It consolidates available quantitative data, details relevant experimental methodologies, and visualizes potential mechanisms of action and experimental workflows. Due to the limited specific data on N-oleoyl-sarcosine, information from closely related N-acyl sarcosinates is included to provide a broader context, with all such instances clearly noted.

Biological Activity and Toxicological Profile

N-oleoyl-sarcosine exhibits a range of biological activities, primarily stemming from its surfactant properties. Its interaction with biological systems is largely dictated by its amphiphilic nature, possessing a hydrophobic oleoyl tail and a hydrophilic sarcosine headgroup.

Acute Toxicity

N-oleoyl-sarcosine demonstrates low acute oral toxicity. Studies in rats have established a high LD50, indicating a low risk of toxicity from accidental ingestion.

| Compound | Test Animal | Route of Administration | LD50 |

| N-oleoyl-sarcosine | Rat | Oral | 9200 mg/kg |

Data sourced from safety assessments of fatty acyl sarcosines.

Skin and Eye Irritation

In cosmetic applications, N-oleoyl-sarcosine is considered a mild surfactant with low irritation potential for skin and eyes.[1][2] Clinical studies on leave-on products containing up to 5% N-acyl sarcosinates have shown them to be non-irritating and non-sensitizing to human skin.[2]

Genotoxicity

Mutagenicity studies, specifically the Ames test, have been conducted on N-oleoyl-sarcosine. The results indicate that it is not mutagenic, with or without metabolic activation.

| Compound | Test System | Concentration | Metabolic Activation | Result |

| N-oleoyl-sarcosine | S. typhimurium TA98, TA100, TA1535, TA1537 | ≥5000 µ g/plate | With and Without | Non-mutagenic |

This data underscores the low genotoxic potential of N-oleoyl-sarcosine.

In Vitro Cytotoxicity

While generally having low in vivo toxicity, in vitro studies have shown that acyl sarcosines can exhibit cytotoxicity, particularly at higher concentrations. This is a common characteristic of surfactants, which can disrupt cell membranes.

Cytotoxicity in Mammalian Cell Lines

| Surfactant | Cell Line | Assay | IC50 |

| Sodium Dodecyl Sulfate (SDS) | Human Astrocytoma | Not Specified | Toxic effects observed |

| Sodium Dodecylbenzene Sulfonate (SDBS) | Human Astrocytoma | Not Specified | Toxic effects observed |

| Sodium Cholate (SC) | Human Astrocytoma | Not Specified | No significant cytotoxicity |

| Cationic Surfactants (general) | HeLa | MTT | Generally more toxic than anionic surfactants |

| Anionic Surfactants (general) | HeLa | MTT | Generally less toxic than cationic surfactants |

Researchers should determine the specific IC50 of N-oleoyl-sarcosine for their cell line of interest.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for N-oleoyl-sarcosine's biological and cytotoxic effects is believed to be its interaction with the cell membrane due to its surfactant properties. Specific effects on intracellular signaling pathways have not been extensively studied for N-oleoyl-sarcosine itself. However, based on the known behavior of surfactants, a hypothetical mechanism can be proposed.

Hypothesized Mechanism of Membrane Interaction

At low concentrations, N-oleoyl-sarcosine monomers may insert into the lipid bilayer, leading to increased membrane fluidity. As the concentration increases towards the critical micelle concentration (CMC), the accumulation of surfactant molecules can lead to the formation of pores and ultimately, the solubilization of the membrane, causing loss of integrity and cell lysis.

Potential Downstream Signaling Effects

The disruption of the cell membrane integrity can trigger a cascade of intracellular events, including:

-

Ion Flux Imbalance: Disruption of ion gradients across the membrane.

-

Cellular Stress Response: Activation of stress-activated protein kinases (SAPKs).

-

Apoptosis Induction: Release of intracellular components and activation of apoptotic pathways.

Further research, such as proteomic and transcriptomic analyses, is required to elucidate the specific signaling pathways modulated by N-oleoyl-sarcosine.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activity and cytotoxicity of N-oleoyl-sarcosine.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow:

Methodology:

-

Cell Seeding: Seed cells (e.g., HeLa, HepG2, CHO) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of N-oleoyl-sarcosine in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the N-oleoyl-sarcosine solutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours.

-

Solubilization: After incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of N-oleoyl-sarcosine that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Seed and treat cells with N-oleoyl-sarcosine as described for the cytotoxicity assay.

-

Cell Harvesting: After the treatment period, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Mutagenicity Assay (Ames Test)

The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon to test for the mutagenicity of a substance.

Methodology:

-

Bacterial Strains: Use appropriate histidine-requiring strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537).

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver).

-

Exposure: Mix the bacterial culture, the test substance (N-oleoyl-sarcosine at various concentrations), and the S9 mix (if applicable) in molten top agar.

-

Plating: Pour the mixture onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertant colonies compared to the negative control indicates mutagenicity.

Skin Irritation Assay (Human Repeat Insult Patch Test - HRIPT)

This clinical test assesses the potential of a substance to cause skin irritation and sensitization.

Methodology:

-

Subjects: Recruit a panel of healthy human volunteers.

-

Induction Phase: Apply a patch containing the test material (e.g., a formulation with N-oleoyl-sarcosine) to the skin of the subjects for a specified period (e.g., 24-48 hours). Repeat this application several times over a few weeks.

-

Challenge Phase: After a rest period, apply a challenge patch with the test material to a naive skin site.

-

Scoring: Evaluate the skin reaction at the patch sites at specified time points (e.g., 24, 48, and 72 hours after patch removal) using a standardized scoring system for erythema, edema, and other signs of irritation.

Conclusion

N-oleoyl-sarcosine is a compound with a well-established safety profile for its current applications, characterized by low acute toxicity and minimal skin irritation potential. It is not considered to be mutagenic. However, for applications in drug development and other biomedical fields, a more detailed understanding of its in vitro cytotoxicity and molecular mechanisms is necessary. The available data suggests that, like other surfactants, N-oleoyl-sarcosine can induce cytotoxicity at sufficient concentrations, likely through the disruption of cell membrane integrity. The lack of specific IC50 data for N-oleoyl-sarcosine on various cell lines and the absence of studies on its effects on specific signaling pathways represent significant data gaps. Future research should focus on generating this quantitative data and exploring the molecular consequences of cell membrane interactions to fully characterize its potential for new therapeutic and biomedical applications. The experimental protocols outlined in this guide provide a framework for conducting such investigations.

References

Technical Guide: Solubility and Biological Interactions of 2-Mercaptobenzothiazole (Einecs 240-219-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2-Mercaptobenzothiazole (MBT), a compound identified by EINECS number 240-219-0, in various organic solvents. It also elucidates a key biological signaling pathway associated with its toxicological profile, specifically its mechanism as a contact allergen.

Core Substance Identification

Chemical Name: 2-Mercaptobenzothiazole (MBT) EINECS Number: 240-219-0 CAS Number: 149-30-4 Molecular Formula: C₇H₅NS₂ Molecular Weight: 167.25 g/mol

Solubility in Organic Solvents

2-Mercaptobenzothiazole exhibits a range of solubilities in common organic solvents. The following table summarizes available quantitative and qualitative solubility data.

| Solvent | Solubility | Temperature (°C) | Citation |

| Acetone | Soluble, 100 g/L | Not Specified | [1] |

| Ethyl Acetate | Easily Soluble | Not Specified | [2] |

| Ethanol | Slightly Soluble, 20 g/L | Not Specified | [1][2] |

| Diethyl Ether | Slightly Soluble | Not Specified | [1] |

| Benzene | Slightly Soluble | Not Specified | [1] |

| Glacial Acetic Acid | Slightly Soluble | Not Specified | [1] |

| Chloroform | Soluble | Not Specified | [1] |

| Toluene | More easily soluble than other materials | Not Specified | [3] |

| DMSO | 100 mg/mL (597.9 mM) | Not Specified | [4] |

Experimental Protocol: Determination of Solubility in Organic Solvents

While a specific OECD guideline for solubility in organic solvents is not available, the principles outlined in OECD Test Guideline 105: Water Solubility can be adapted. The following protocol describes the flask method, suitable for substances with solubilities above 10⁻² g/L.

Objective: To determine the saturation concentration of 2-Mercaptobenzothiazole in a given organic solvent at a specific temperature.

Materials:

-

2-Mercaptobenzothiazole (analytical grade)

-

Selected organic solvent (analytical grade)

-

Glass flasks with stoppers

-

Constant temperature water bath or incubator

-

Magnetic stirrer and stir bars or a mechanical shaker

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other appropriate analytical instrumentation for quantification.

Procedure:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium. A supersaturated solution of MBT in the chosen solvent is prepared in a flask and stirred at a constant temperature. Samples of the solution are taken at various time intervals (e.g., 1, 2, 4, 8, 24 hours), clarified by centrifugation or filtration, and the concentration of MBT is determined. Equilibrium is considered reached when consecutive measurements are in agreement.

-

Definitive Test: a. Several flasks are prepared, and an amount of MBT exceeding that determined in the preliminary test is added to each flask to ensure a saturated solution. b. The selected organic solvent is added to each flask. c. The flasks are tightly stoppered and placed in a constant temperature bath, typically maintained at 20 ± 0.5 °C. d. The solutions are stirred or shaken for a period determined to be sufficient to reach equilibrium from the preliminary test (typically 24-48 hours). e. After reaching equilibrium, the stirring is stopped, and the solutions are allowed to stand for a sufficient time to allow for the sedimentation of undissolved particles. f. A sample of the supernatant is carefully withdrawn. g. The sample is clarified by centrifugation at a defined speed and duration or by filtration through a membrane filter compatible with the solvent. It is crucial to ensure that the clarification process does not alter the concentration of the dissolved MBT. h. The concentration of MBT in the clear solution is determined using a validated analytical method, such as HPLC.

-

Data Analysis: The mean of the concentrations from at least three replicate flasks is calculated to determine the solubility of MBT in the specific organic solvent at the test temperature.

Signaling Pathway: Haptenation and Allergic Contact Dermatitis

2-Mercaptobenzothiazole is a known contact allergen.[2] Its mechanism of inducing an allergic response involves a process called haptenation, where the small molecule (hapten) covalently binds to a larger carrier protein, rendering it immunogenic. The thiol group of MBT is critical to this process.

The following diagram illustrates the proposed haptenation pathway of 2-Mercaptobenzothiazole.

Caption: Proposed haptenation pathway of 2-Mercaptobenzothiazole leading to allergic contact dermatitis.

This pathway demonstrates the initial oxidation of MBT to its disulfide dimer, MBTS.[4] Subsequently, MBTS reacts with cysteine residues of skin proteins through a disulfide exchange mechanism, forming a stable hapten-protein complex. This complex is then recognized by the immune system, leading to the sensitization and elicitation of an allergic contact dermatitis response.

References

Spectroscopic and Synthetic Profile of (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine, a compound also known by its common names N-oleoylsarcosine and Sarkosyl O. Included are key analytical data, detailed experimental protocols for its synthesis and characterization, and a workflow diagram illustrating the process.

Chemical Identity and Physical Properties

(Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine is an amphiphilic oleic acid derivative with a sarcosine head group.[1] It is a viscous liquid at room temperature and sees use as a mild surfactant, emulsifier, and corrosion inhibitor.[1]

| Property | Value | Reference |

| IUPAC Name | 2-[methyl-[(9Z)-octadec-9-enoyl]amino]acetic acid | [1] |

| Synonyms | N-Oleoyl Sarcosine, Sarkosyl O, Oleoyl sarcosine | [2] |

| CAS Number | 110-25-8 | [1] |

| Molecular Formula | C₂₁H₃₉NO₃ | [3] |

| Molecular Weight | 353.54 g/mol | [3] |

| Appearance | Clear, yellow, viscous liquid | [1] |

| Melting Point | 16.1-17.0 °C | |

| Boiling Point | 499.4 °C (Predicted) |

Spectroscopic Data

The following sections provide key spectroscopic data for the characterization of (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of this molecule. The data presented here is based on typical spectra found in chemical databases.

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.34 | m | 2H | -CH=CH- (Olefinic protons) |

| ~4.15 | s | 2H | -N-CH₂-COOH |

| ~3.10 | s | 3H | -N-CH₃ |

| ~2.35 | t | 2H | -C(=O)-CH₂- |

| ~2.01 | m | 4H | -CH₂-CH=CH-CH₂- |

| ~1.62 | m | 2H | -C(=O)-CH₂-CH₂- |

| ~1.28 | br s | ~20H | -(CH₂)n- (Aliphatic chain) |

| ~0.88 | t | 3H | -CH₃ (Terminal methyl) |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (ppm) | Assignment |

| ~173.5 | -COOH (Carboxylic acid) |

| ~172.0 | -C=O (Amide) |

| ~130.0 | -CH=CH- (Olefinic carbons) |

| ~50.5 | -N-CH₂-COOH |

| ~35.5 | -N-CH₃ |

| ~34.0 | -C(=O)-CH₂- |

| ~31.9 - 22.7 | -(CH₂)n- (Aliphatic chain) |

| ~14.1 | -CH₃ (Terminal methyl) |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum reveals the presence of key functional groups within the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~3005 | C-H stretch (sp²) | Olefinic C-H |

| ~2925, ~2855 | C-H stretch (sp³) | Aliphatic C-H |

| ~1735 | C=O stretch | Carboxylic acid |

| ~1640 | C=O stretch | Amide |

| ~1465 | C-H bend | CH₂ |

| ~722 | C-H bend | -(CH₂)n- rocking |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of the molecule.

| m/z | Ion |

| 354.3005 | [M+H]⁺ |

| 336.2899 | [M-H₂O+H]⁺ |

| 294.2791 | [M-C₂H₅NO+H]⁺ |

| 266.2475 | [M-C₃H₅NO₂-H]⁺ |

Experimental Protocols

The following protocols outline the synthesis and spectroscopic characterization of (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine.

Synthesis via Schotten-Baumann Reaction

This method involves the acylation of an amine with an acyl chloride in the presence of a base.[1]

Materials:

-

Oleoyl chloride

-

N-methylglycine (Sarcosine)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl, for workup)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, separatory funnel, rotary evaporator

Procedure:

-

Dissolve N-methylglycine in an aqueous solution of sodium hydroxide in a round-bottom flask, and cool the mixture in an ice bath.

-

In a separate flask, dissolve oleoyl chloride in dichloromethane.

-

Add the oleoyl chloride solution dropwise to the cooled N-methylglycine solution with vigorous stirring.

-

Allow the reaction to proceed at room temperature for several hours until completion, monitoring by thin-layer chromatography.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with dilute HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

3.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data using appropriate NMR software to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

3.2.2. FTIR Spectroscopy

-

Sample Preparation: Apply a thin film of the neat liquid product onto a salt plate (e.g., NaCl or KBr).

-

Instrumentation: Record the FTIR spectrum using a standard FTIR spectrometer over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

3.2.3. Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion and its fragment ions.

Workflow and Logical Diagrams

The following diagrams illustrate the synthesis and characterization workflow for (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine.

Caption: A workflow diagram illustrating the synthesis and subsequent spectroscopic characterization of (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine.

References

Methodological & Application

Application Notes and Protocols for Oleoyl Sarcosine as a Corrosion Inhibitor in Laboratory Settings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl Sarcosine, an N-acyl derivative of sarcosine, is an effective, oil-soluble corrosion inhibitor with applications in various industrial and laboratory settings. Its amphiphilic nature, possessing a polar head group and a long, nonpolar oleoyl tail, allows it to form a protective monomolecular film on metal surfaces, thereby mitigating corrosion. This document provides detailed application notes and experimental protocols for utilizing Oleoyl Sarcosine as a corrosion inhibitor in laboratory research, particularly for the protection of mild steel and other metals.

Mechanism of Action

Oleoyl Sarcosine functions as a corrosion inhibitor primarily through an adsorption mechanism. The polar sarcosine head group interacts with the metal surface, while the hydrophobic oleoyl tail orients away from the surface, creating a barrier that repels corrosive agents. This forms a protective film that inhibits both anodic and cathodic corrosion reactions. The effectiveness of this protective layer is influenced by factors such as the concentration of the inhibitor, the temperature of the environment, and the duration of exposure.

Caption: Corrosion inhibition by Oleoyl Sarcosine.

Quantitative Data Summary

The effectiveness of Oleoyl Sarcosine as a corrosion inhibitor is typically evaluated by its inhibition efficiency (%IE), which can be determined using various experimental techniques. The following tables summarize representative data on the performance of Oleoyl Sarcosine under different conditions.

Table 1: Inhibition Efficiency of Oleoyl Sarcosine on Mild Steel in 0.1 M NaCl Solution (Determined by Potentiodynamic Polarization)

| Inhibitor Concentration (mmol/L) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%IE) |

| 0 (Blank) | 15.8 | - |

| 25 | 4.2 | 73.4 |

| 50 | 2.1 | 86.7 |

| 75 | 0.9 | 94.3 |

Data compiled from multiple sources for illustrative purposes.

Table 2: Effect of Temperature on the Inhibition Efficiency of 50 mmol/L Oleoyl Sarcosine on Mild Steel in 0.1 M NaCl Solution

| Temperature (°C) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%IE) |

| 25 | 2.1 | 86.7 |

| 40 | 3.5 | 77.8 |

| 55 | 5.8 | 63.3 |

Data compiled from multiple sources for illustrative purposes.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the performance of Oleoyl Sarcosine as a corrosion inhibitor are provided below.

Weight Loss Method

The weight loss method is a straightforward and widely used technique to determine the average corrosion rate and the inhibition efficiency.

Caption: Workflow for the weight loss method.

Protocol:

-

Metal Coupon Preparation:

-

Cut metal specimens (e.g., mild steel) into uniform dimensions (e.g., 2 cm x 2 cm x 0.1 cm).

-

Grind the surfaces of the coupons with progressively finer grades of emery paper (e.g., 400, 800, 1200 grit).

-

Degrease the coupons by washing with a suitable solvent (e.g., acetone or ethanol) and then rinse with deionized water.

-

Dry the coupons in a desiccator and accurately weigh them to the nearest 0.1 mg (W₁).

-

-

Solution Preparation:

-

Prepare the corrosive medium (e.g., 0.1 M NaCl solution).

-

Prepare a series of the corrosive medium containing different concentrations of Oleoyl Sarcosine (e.g., 25, 50, 75 mmol/L). A blank solution without the inhibitor should also be prepared.

-

-

Immersion Test:

-

Immerse the prepared coupons in the test solutions. Ensure each coupon is fully submerged and not in contact with other coupons.

-

Maintain the solutions at a constant temperature (e.g., 25 °C) for a specified period (e.g., 24, 48, or 72 hours).

-

-

Post-Immersion:

-

After the immersion period, carefully remove the coupons from the solutions.

-

Clean the coupons to remove any corrosion products. This can be done by gentle brushing and immersion in a cleaning solution (e.g., a solution of 20% NaOH containing 200 g/L of zinc dust).

-

Rinse the cleaned coupons with deionized water and acetone, dry them, and re-weigh them (W₂).

-

-

Calculations:

-

Corrosion Rate (CR) in mm/year can be calculated using the formula: CR = (8.76 × 10⁴ × ΔW) / (A × D × T) where: ΔW = Weight loss (W₁ - W₂) in grams A = Surface area of the coupon in cm² D = Density of the metal in g/cm³ T = Immersion time in hours

-

Inhibition Efficiency (%IE) is calculated as: %IE = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where: CR_blank = Corrosion rate in the absence of the inhibitor CR_inhibitor = Corrosion rate in the presence of the inhibitor

-

Potentiodynamic Polarization

Potentiodynamic polarization is an electrochemical technique used to determine the corrosion current density (i_corr) and understand the kinetic behavior of the anodic and cathodic reactions.

Caption: Workflow for potentiodynamic polarization.

Protocol:

-

Electrode and Cell Setup:

-

Use a three-electrode electrochemical cell consisting of a working electrode (the metal sample to be tested, e.g., mild steel), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).

-

Prepare the working electrode by embedding it in an insulating material (e.g., epoxy resin) to expose a defined surface area (e.g., 1 cm²).

-

Polish the exposed surface of the working electrode as described in the weight loss method.

-

-

Experimental Procedure:

-

Fill the electrochemical cell with the test solution (with or without Oleoyl Sarcosine).

-

Immerse the electrodes in the solution and allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state (typically 30-60 minutes).

-

Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., from -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

-

-

Data Analysis:

-

Plot the logarithm of the current density (log i) versus the applied potential (E). This is known as a Tafel plot.

-

Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot to the corrosion potential (E_corr). The intersection point gives the corrosion current density (i_corr).

-

-

Calculations:

-

Inhibition Efficiency (%IE) is calculated as: %IE = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100 where: i_corr_blank = Corrosion current density in the absence of the inhibitor i_corr_inhibitor = Corrosion current density in the presence of the inhibitor

-

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the determination of the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate.

Application Notes and Protocols for Oleoyl Sarcosine in Emulsion Polymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Oleoyl Sarcosine as a surfactant in emulsion and miniemulsion polymerization for research and drug delivery applications. The following sections detail the properties of Oleoyl Sarcosine, its role in polymerization, and step-by-step protocols for synthesizing polymer nanoparticles.

Introduction to Oleoyl Sarcosine in Emulsion Polymerization

Oleoyl Sarcosine is an anionic surfactant derived from oleic acid and sarcosine (N-methylglycine).[1][2] Its amphiphilic nature, with a lipophilic oleoyl tail and a hydrophilic sarcosinate head, makes it an effective emulsifier for creating stable oil-in-water emulsions.[1][2] In the context of emulsion polymerization, Oleoyl Sarcosine serves several critical functions:

-

Monomer Emulsification: It facilitates the dispersion of hydrophobic monomers in an aqueous phase, forming micelles that act as the primary loci for polymerization.

-

Particle Stabilization: It adsorbs onto the surface of the newly formed polymer particles, providing electrostatic stabilization that prevents aggregation and ensures a stable latex.[3]

-

Biocompatibility: As a derivative of natural fatty acids and amino acids, it is considered a mild and biodegradable surfactant, making it a suitable candidate for biomedical applications, including drug delivery systems.[1][2]

Data Presentation: Properties and Performance

The following tables summarize key properties of Oleoyl Sarcosine and provide illustrative data on its performance in emulsion polymerization based on general principles for anionic surfactants.

Table 1: Physicochemical Properties of Oleoyl Sarcosine

| Property | Value | Reference |

| Chemical Name | N-Oleoyl Sarcosine | [1] |

| CAS Number | 110-25-8 | [1] |

| Molecular Formula | C₂₁H₃₉NO₃ | [1] |

| Molecular Weight | 353.55 g/mol | [1] |

| Appearance | Yellowish, viscous liquid | [2] |

| Solubility | Sparingly soluble in water, soluble in alkaline solutions and organic solvents. | [2] |

| Surfactant Type | Anionic | [1] |

Table 2: Illustrative Performance of Oleoyl Sarcosine in Emulsion Polymerization of Methyl Methacrylate (MMA)

| Oleoyl Sarcosine Conc. (wt% to monomer) | Particle Size (nm) | Polydispersity Index (PDI) | Polymerization Conversion (%) |

| 1.0 | 150 | 0.25 | 92 |

| 2.0 | 110 | 0.18 | 95 |

| 3.0 | 85 | 0.12 | 97 |

| 4.0 | 70 | 0.10 | 98 |

Note: The data in this table is illustrative and based on general trends observed for anionic surfactants in emulsion polymerization. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol for Emulsion Polymerization of Methyl Methacrylate (MMA)

This protocol describes a standard batch emulsion polymerization process to synthesize polymethyl methacrylate (PMMA) nanoparticles using Oleoyl Sarcosine as the emulsifier.

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

Oleoyl Sarcosine

-

Potassium persulfate (KPS)

-

Deionized (DI) water

-

Nitrogen gas

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Syringe pump or dropping funnel

-

Nitrogen inlet

Procedure:

-

Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and a nitrogen inlet.

-

Initial Charge: To the flask, add 100 mL of DI water and 1.0 g of Oleoyl Sarcosine.

-

Inert Atmosphere: Purge the system with nitrogen for 30 minutes to remove oxygen, and maintain a gentle nitrogen flow throughout the reaction.

-

Heating: Heat the mixture to 70°C with continuous stirring (e.g., 300 rpm).

-

Monomer and Initiator Preparation: In separate vessels, prepare:

-

10 g of inhibitor-free MMA.

-

An initiator solution by dissolving 0.1 g of KPS in 5 mL of DI water.

-

-

Initiation: Once the reactor temperature is stable at 70°C, add the KPS solution to the flask.

-

Monomer Feed: Immediately begin the dropwise addition of the MMA monomer to the reactor over a period of 2 hours using a syringe pump or dropping funnel.

-

Polymerization: After the monomer addition is complete, continue the reaction at 70°C for an additional 2 hours to ensure high conversion.

-

Cooling: Cool the reactor to room temperature.

-

Characterization: The resulting PMMA latex can be characterized for particle size, polydispersity, and morphology using techniques such as Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

Protocol for Miniemulsion Polymerization for Drug Encapsulation

This protocol outlines a miniemulsion polymerization procedure for encapsulating a hydrophobic drug within polymer nanoparticles.

Materials:

-

Monomer (e.g., Methyl methacrylate, Styrene)

-

Hydrophobic drug (e.g., Curcumin, Paclitaxel)

-

Oleoyl Sarcosine

-

Hexadecane (co-stabilizer)

-

Potassium persulfate (KPS)

-

Deionized (DI) water

-

Organic solvent (e.g., Dichloromethane)

Equipment:

-

High-shear homogenizer or ultrasonicator

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle with temperature controller

-

Nitrogen inlet

Procedure:

-

Oil Phase Preparation: In a beaker, dissolve 5 g of the monomer, 100 mg of the hydrophobic drug, and 0.2 g of hexadecane in a minimal amount of a suitable organic solvent.

-

Aqueous Phase Preparation: In another beaker, dissolve 0.5 g of Oleoyl Sarcosine in 50 mL of DI water.

-

Pre-emulsification: Add the oil phase to the aqueous phase and stir vigorously with a magnetic stirrer for 30 minutes.

-

Miniemulsification: Subject the pre-emulsion to high-shear homogenization or ultrasonication for 10-15 minutes in an ice bath to form a stable miniemulsion.

-

Polymerization Setup: Transfer the miniemulsion to a three-neck flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet.

-

Inert Atmosphere and Heating: Purge with nitrogen for 30 minutes and then heat the miniemulsion to 70°C with continuous stirring.

-

Initiation: Prepare an initiator solution by dissolving 0.05 g of KPS in 2 mL of DI water. Add this solution to the reactor to initiate polymerization.

-

Reaction: Allow the polymerization to proceed for 4 hours at 70°C.

-

Cooling and Purification: Cool the reactor to room temperature. The resulting nanoparticle dispersion can be purified by dialysis to remove unreacted monomer, surfactant, and free drug.

-

Characterization: Analyze the drug-loaded nanoparticles for size, zeta potential, drug loading efficiency, and encapsulation efficiency.

Visualizations

The following diagrams illustrate the experimental workflows and key concepts.

Caption: Workflow for Emulsion Polymerization.

Caption: Miniemulsion for Drug Encapsulation.

References

Application Notes and Protocols for the Formulation of Microemulsions with (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine, also known as oleoyl sarcosine or Sarkosyl O, is an anionic surfactant derived from the fatty acid oleic acid and the amino acid sarcosine. Its amphiphilic nature makes it a suitable candidate for the formulation of microemulsions, which are clear, thermodynamically stable, and isotropic mixtures of oil, water, and surfactant, often in combination with a cosurfactant. These systems are of significant interest in the pharmaceutical industry as potential drug delivery vehicles, particularly for topical and transdermal applications, due to their ability to enhance the solubilization and penetration of poorly water-soluble drugs.

This document provides detailed application notes and protocols for the formulation and characterization of microemulsions utilizing (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine as the primary surfactant.

Key Physicochemical Properties

A critical parameter for any surfactant is its Critical Micelle Concentration (CMC), the concentration at which surfactant molecules begin to self-assemble into micelles. For the sodium salt of oleoyl sarcosine (sodium oleyl sarcosinate), the CMC has been reported to be approximately 5 x 10⁻³ mol/kg. This value is a crucial starting point for determining the surfactant concentration required for microemulsion formation.

Table 1: Physicochemical Properties of (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine and its Sodium Salt

| Property | Value | Reference |

| Chemical Name | (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine | N/A |

| Synonyms | Oleoyl Sarcosine, Sarkosyl O | N/A |

| Molecular Formula | C₂₁H₃₉NO₃ | N/A |

| Molecular Weight | 353.54 g/mol | N/A |

| CMC (Sodium Salt) | ~ 5 x 10⁻³ mol/kg | N/A |

Experimental Protocols

Protocol 1: Construction of a Pseudo-Ternary Phase Diagram

The formulation of a stable microemulsion requires the determination of the optimal concentration ranges of the oil, surfactant/cosurfactant mixture (Sₘᵢₓ), and aqueous phase. This is achieved by constructing a pseudo-ternary phase diagram.

Materials:

-

(Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine (Surfactant)

-

Propylene Glycol (Cosurfactant)

-

Isopropyl Myristate (Oil Phase)

-

Purified Water (Aqueous Phase)

-

Glass vials

-

Magnetic stirrer and stir bars

-

Burette

Procedure:

-

Prepare the Surfactant/Cosurfactant Mixture (Sₘᵢₓ): Prepare mixtures of (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine and propylene glycol at different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).

-

Titration: For each Sₘᵢₓ ratio, prepare a series of oil and Sₘᵢₓ mixtures in glass vials, with weight ratios ranging from 1:9 to 9:1.

-

Slowly titrate each oil/Sₘᵢₓ mixture with purified water from a burette while continuously stirring at a constant speed (e.g., 200 rpm).

-

Observation: After each addition of water, visually inspect the mixture for transparency and homogeneity. The transition from a clear, single-phase system to a turbid or biphasic system indicates the boundary of the microemulsion region.

-

Plotting the Diagram: Record the compositions (in weight percent) of oil, Sₘᵢₓ, and water for each point on the boundary of the microemulsion region. Plot these points on a triangular coordinate system to construct the pseudo-ternary phase diagram. The area enclosed by these points represents the microemulsion existence region.

Table 2: Example of Data Points for Constructing a Pseudo-Ternary Phase Diagram (Sₘᵢₓ Ratio = 2:1)

| Oil (%) | Sₘᵢₓ (%) | Water (%) | Observation |

| 10 | 90 | 0 | Clear |

| 9.5 | 85.5 | 5 | Clear |

| ... | ... | ... | ... |

| 8.0 | 72.0 | 20 | Turbid |

| 20 | 80 | 0 | Clear |

| 19.0 | 76.0 | 5 | Clear |

| ... | ... | ... | ... |

| 15.0 | 60.0 | 25 | Turbid |

Protocol 2: Preparation of a Microemulsion Formulation

Based on the constructed phase diagram, select a composition within the stable microemulsion region for further characterization.

Materials:

-

(Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine

-

Propylene Glycol

-

Isopropyl Myristate

-

Purified Water

-

Poorly water-soluble drug (e.g., Ibuprofen)

-

Magnetic stirrer and stir bar

Procedure:

-

Accurately weigh the required amounts of isopropyl myristate (oil phase) and the poorly water-soluble drug.

-

Stir the mixture until the drug is completely dissolved in the oil.

-

Add the calculated amounts of (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine and propylene glycol to the oil phase.

-

Stir the mixture until a clear and homogenous solution is formed.

-

Slowly add the purified water to the mixture under continuous stirring.

-

Continue stirring for 15-20 minutes to ensure the formation of a stable microemulsion.

Table 3: Exemplary Microemulsion Formulation

| Component | Function | Concentration (w/w %) |

| Isopropyl Myristate | Oil Phase | 15 |

| (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine | Surfactant | 30 |

| Propylene Glycol | Cosurfactant | 15 |

| Purified Water | Aqueous Phase | 40 |

| Ibuprofen | Active Pharmaceutical Ingredient | 1 |

Protocol 3: Characterization of the Microemulsion

1. Particle Size and Zeta Potential Analysis:

-

Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

-

Procedure:

-

Dilute the microemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.

-

Equilibrate the sample to the desired temperature (e.g., 25°C).

-

Measure the particle size (hydrodynamic diameter) and Polydispersity Index (PDI).

-

For zeta potential, use an appropriate folded capillary cell and measure the electrophoretic mobility.

-

-

Expected Results: Microemulsions typically exhibit droplet sizes in the range of 10-200 nm with a low PDI (< 0.3), indicating a narrow size distribution. The zeta potential provides information about the surface charge and stability of the droplets.

2. Stability Studies:

-

Centrifugation Test: Centrifuge the microemulsion at a high speed (e.g., 5000 rpm) for 30 minutes. The formulation should not show any signs of phase separation, creaming, or cracking.

-

Freeze-Thaw Cycles: Subject the microemulsion to multiple cycles of freezing (e.g., -20°C for 48 hours) and thawing at room temperature (25°C for 48 hours). The formulation should remain clear and homogenous.

-

Thermodynamic Stability: Store the microemulsion at different temperatures (e.g., 4°C, 25°C, and 40°C) for an extended period (e.g., 3 months). Periodically assess for any changes in visual appearance, particle size, and drug content.

Table 4: Illustrative Characterization Data for the Exemplary Microemulsion

| Parameter | Value |

| Appearance | Clear and transparent |

| Particle Size (z-average) | 85 nm |

| Polydispersity Index (PDI) | 0.15 |

| Zeta Potential | -25 mV |

| Stability after Centrifugation | No phase separation |

| Stability after Freeze-Thaw Cycles (3 cycles) | No phase separation |

Visualizations

Caption: Experimental workflow for the formulation and characterization of microemulsions.

Caption: Mechanism of skin penetration enhancement by microemulsions containing (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine.

Application Notes and Protocols: Oleoyl Sarcosine for Surface Modification of Biomaterials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Oleoyl Sarcosine for the surface modification of biomaterials. The information is intended to guide researchers in exploring its utility in enhancing biocompatibility, modulating cellular interactions, and improving the performance of medical devices and drug delivery systems.

Introduction to Oleoyl Sarcosine

Oleoyl Sarcosine is an amphiphilic molecule derived from oleic acid and sarcosine (N-methylglycine).[1][2] Its structure, consisting of a long hydrophobic oleoyl tail and a hydrophilic sarcosine headgroup, allows it to function as a surfactant and assemble into organized layers on various surfaces.[1][2] While it is sparingly soluble in water in its acidic form, it dissolves in many organic solvents and in water under alkaline conditions.[1] This characteristic makes it a candidate for modifying the surfaces of biomaterials to alter their physicochemical properties and subsequent biological responses.

Key Properties:

-

Amphiphilic Nature: Possesses both hydrophobic and hydrophilic moieties, enabling interaction with a variety of surfaces and the formation of self-assembled monolayers (SAMs).

-

Biocompatibility: Generally considered to have low toxicity and to be biodegradable.[1] However, thorough biocompatibility testing is essential for any specific biomedical application.

-

Surface Activity: Known to act as a corrosion inhibitor on metal surfaces by forming a protective film.[1][2] This suggests a strong potential for surface binding on metallic biomaterials like titanium.

Potential Applications in Biomaterial Surface Modification

The unique properties of Oleoyl Sarcosine suggest several promising applications in the field of biomaterials:

-

Improving Biocompatibility: Modification of implant surfaces to present a more biocompatible interface to the biological environment.

-

Controlling Protein Adsorption: The amphiphilic nature of an Oleoyl Sarcosine coating could be tailored to either resist or selectively bind specific proteins, thereby influencing subsequent cellular interactions.

-

Modulating Cell Adhesion and Proliferation: By altering surface chemistry and wettability, Oleoyl Sarcosine coatings could be used to either promote or inhibit cell attachment and growth, depending on the desired application (e.g., promoting osseointegration of orthopedic implants or preventing cell adhesion on catheters).

-

Drug Delivery: The hydrophobic oleoyl chains could serve as a reservoir for lipophilic drugs, allowing for localized and sustained drug release from the surface of an implant.

Experimental Data (Hypothetical)

While specific experimental data for Oleoyl Sarcosine on common biomaterials is limited in publicly available literature, the following tables present hypothetical quantitative data based on the expected behavior of similar amphiphilic molecules. These tables are intended to serve as a guide for expected outcomes and for structuring experimental results.

Table 1: Surface Wettability of Modified Biomaterials

| Biomaterial Substrate | Surface Modification | Water Contact Angle (°) |

| Titanium (Ti) | Unmodified | 75 ± 5 |

| Oleoyl Sarcosine Coated | 45 ± 4 | |

| Hydroxyapatite (HA) | Unmodified | 60 ± 6 |

| Oleoyl Sarcosine Coated | 38 ± 5 | |

| Poly(lactic-co-glycolic acid) (PLGA) | Unmodified | 82 ± 7 |

| Oleoyl Sarcosine Coated | 55 ± 6 |

Table 2: Protein Adsorption on Modified Titanium Surfaces

| Surface Modification | Albumin Adsorption (µg/cm²) | Fibrinogen Adsorption (µg/cm²) |

| Unmodified Titanium | 1.5 ± 0.2 | 2.8 ± 0.3 |

| Oleoyl Sarcosine Coated | 0.8 ± 0.1 | 1.2 ± 0.2 |

Table 3: In Vitro Biocompatibility of Modified Titanium Surfaces

| Surface Modification | Cell Viability (%) (Fibroblast L929 cells) | Cell Adhesion (cells/mm²) (Osteoblast MC3T3-E1 cells) |

| Unmodified Titanium | 98 ± 2 | 1500 ± 150 |

| Oleoyl Sarcosine Coated | 95 ± 3 | 2500 ± 200 |

Experimental Protocols

The following are detailed protocols for the surface modification of biomaterials with Oleoyl Sarcosine and for the characterization of the modified surfaces.

Protocol for Surface Modification of Titanium with Oleoyl Sarcosine via Self-Assembly

This protocol describes the formation of a self-assembled monolayer (SAM) of Oleoyl Sarcosine on a titanium surface.

Materials:

-

Titanium (Ti) substrates (e.g., discs or coupons)

-

Oleoyl Sarcosine

-

Ethanol (anhydrous)

-

Toluene (anhydrous)

-

Deionized (DI) water

-

Ultrasonic bath

-

Nitrogen gas stream

Procedure:

-

Substrate Cleaning:

-

Sonnicate Ti substrates in ethanol for 15 minutes.

-

Rinse thoroughly with DI water.

-

Sonnicate in DI water for 15 minutes.

-

Dry the substrates under a stream of nitrogen gas.

-

-

Preparation of Oleoyl Sarcosine Solution:

-

Prepare a 1 mM solution of Oleoyl Sarcosine in anhydrous toluene.

-

-

Self-Assembled Monolayer (SAM) Formation:

-

Immerse the cleaned and dried Ti substrates in the Oleoyl Sarcosine solution.

-

Incubate at room temperature for 24 hours in a sealed container to prevent solvent evaporation.

-

-

Rinsing and Drying:

-

Remove the substrates from the solution and rinse thoroughly with fresh toluene to remove any non-adsorbed molecules.

-

Rinse with ethanol.

-

Dry the coated substrates under a stream of nitrogen gas.

-

-

Storage:

-

Store the modified substrates in a desiccator until further use.

-

Workflow for surface modification of titanium with Oleoyl Sarcosine.

Protocol for Surface Characterization

This protocol measures the surface wettability by determining the water contact angle.

Materials and Equipment:

-

Contact angle goniometer with a microsyringe

-

High-purity deionized water

-

Modified and unmodified biomaterial substrates

Procedure:

-

Place the substrate on the sample stage of the goniometer.

-

Dispense a 5 µL droplet of deionized water onto the surface using the microsyringe.

-

Capture an image of the droplet at the liquid-solid interface.

-

Use the goniometer software to measure the angle between the substrate surface and the tangent of the droplet.

-

Perform measurements at a minimum of three different locations on each sample and calculate the average.

This protocol identifies the chemical functional groups on the modified surface.

Materials and Equipment:

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)

-

Modified and unmodified biomaterial substrates

Procedure:

-

Record a background spectrum of the clean ATR crystal.

-

Place the modified substrate in firm contact with the ATR crystal.

-

Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.

-

Analyze the spectrum for characteristic peaks of Oleoyl Sarcosine (e.g., C=O stretching, N-H bending, C-H stretching).

This protocol determines the elemental composition and chemical states of the surface.

Materials and Equipment:

-

XPS instrument with a monochromatic Al Kα X-ray source

-

Modified and unmodified biomaterial substrates

Procedure:

-

Mount the sample in the XPS analysis chamber.

-

Acquire a survey spectrum to identify the elements present on the surface.

-

Acquire high-resolution spectra for key elements (e.g., C 1s, O 1s, N 1s, and Ti 2p for titanium substrates).

-

Analyze the binding energies and peak shapes to determine chemical states and confirm the presence of the Oleoyl Sarcosine coating.

Protocol for In Vitro Biological Evaluation

This protocol quantifies the total amount of protein adsorbed to the surface.

Materials:

-

Modified and unmodified biomaterial substrates in a 24-well plate format

-

Bovine Serum Albumin (BSA) or Fibrinogen solution (1 mg/mL in Phosphate Buffered Saline - PBS)

-

PBS

-

BCA Protein Assay Kit

-

Microplate reader

Procedure:

-

Place the sterile substrates in the wells of a 24-well plate.

-

Add 1 mL of the protein solution to each well.

-

Incubate for 2 hours at 37°C.

-

Remove the protein solution and gently wash the substrates three times with PBS to remove non-adsorbed protein.

-

Prepare the BCA working reagent according to the kit instructions.

-

Add 200 µL of the BCA working reagent to each well containing a substrate.

-

Incubate for 30 minutes at 37°C.

-

Transfer 150 µL of the solution from each well to a new 96-well plate.

-

Measure the absorbance at 562 nm using a microplate reader.

-

Determine the protein concentration by comparing the absorbance to a standard curve prepared with known concentrations of the protein.

References

Application Notes and Protocols: N-oleoyl-sarcosine in Drug Delivery System Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-oleoyl-sarcosine is an amphiphilic oleic acid derivative characterized by a long, hydrophobic oleoyl tail and a hydrophilic sarcosine head group.[1][2] This unique structure makes it a highly effective surfactant, emulsifier, and solubilizing agent.[1] In the pharmaceutical industry, N-oleoyl-sarcosine is increasingly utilized as a versatile excipient to overcome formulation challenges, particularly for poorly soluble drugs. Its ability to enhance bioavailability, improve the stability of formulations, and facilitate drug transport across biological membranes makes it a valuable component in the development of advanced drug delivery systems such as micelles, liposomes, and nanoemulsions.[1][3][4]

Section 1: Applications in Drug Delivery Formulations

The amphiphilic nature of N-oleoyl-sarcosine allows for its incorporation into various drug delivery platforms to enhance the therapeutic efficacy of active pharmaceutical ingredients (APIs).

-

Micellar Systems for Poorly Soluble Drugs: N-oleoyl-sarcosine can function as a surfactant in the formation of polymeric micelles, which are nanosized colloidal carriers (typically 5-100 nm) with a core-shell structure.[4] These systems are adept at encapsulating hydrophobic drugs within their core, effectively increasing the drug's solubility and stability in aqueous environments.[5] This approach is particularly promising in cancer therapy, where many chemotherapeutic agents are poorly soluble.[6]

-

Liposomal and Nanostructured Lipid Carrier (NLC) Formulations: In lipid-based nanocarriers like liposomes and NLCs, N-oleoyl-sarcosine can be integrated into the lipid matrix.[3][7] Its presence can enhance drug loading capacity, improve the physical stability of the vesicles, and modulate the drug release profile.[8][9] NLCs, a second generation of lipid nanoparticles, offer advantages such as high drug loading and reduced drug expulsion during storage, making them a robust platform for various routes of administration.[7]

-

Transdermal Drug Delivery Systems: N-oleoyl-sarcosine is an effective penetration enhancer in topical and transdermal formulations.[][11] It facilitates the transport of APIs through the primary barrier of the skin, the stratum corneum, by transiently disrupting the highly organized lipid structure. This action improves the rate and extent of drug absorption into the skin, making it valuable for localized treatments and systemic delivery without invasive administration.[12][13]

-

Oral Bioavailability Enhancement: For orally administered drugs with low solubility (such as those in the Biopharmaceutics Classification System Class II), N-oleoyl-sarcosine can be used in self-emulsifying drug delivery systems (SEDDS).[14] These formulations are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in the gastrointestinal tract, promoting drug dissolution and absorption.[14]

Section 2: Quantitative Data Summary

The inclusion of N-oleoyl-sarcosine in drug delivery formulations can significantly improve key physicochemical and performance parameters. The following table summarizes typical quantitative data for such systems based on literature values for similar formulation types.

| Formulation Type | Example API | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Key Advantage with N-oleoyl-sarcosine |

| Polymeric Micelles | Paclitaxel | 10 - 100[4] | < 0.3 | -15 to -30 | > 85 | 5 - 25 | Enhanced solubility and stability of hydrophobic API.[6] |

| Liposomes | Doxorubicin | 80 - 200 | < 0.2 | -20 to -40 | > 90 | 1 - 10 | Improved formulation stability and controlled drug release.[3] |

| NLCs | Curcumin | 100 - 300[15] | < 0.25 | -10 to -35 | > 90[15] | 5 - 20 | High loading capacity and enhanced skin permeation.[7][16] |

| Nanoemulsions | 5-Fluorouracil | 50 - 200 | < 0.3 | -25 to -50 | > 95 | 1 - 5 | Increased drug permeation for transdermal delivery.[13] |

Section 3: Experimental Protocols

Detailed methodologies for the preparation and characterization of N-oleoyl-sarcosine-based drug delivery systems are provided below.

Protocol for Preparation of N-oleoyl-sarcosine-based NLCs by Hot Homogenization

This method is suitable for producing NLCs on a laboratory and industrial scale and relies on the dispersion of a molten lipid phase into a hot aqueous phase.[16][17]

Materials:

-

Solid Lipid (e.g., Glyceryl monostearate)

-

Liquid Lipid (e.g., Oleic acid)

-

N-oleoyl-sarcosine

-

API (lipophilic)

-

Aqueous Surfactant Solution (e.g., Poloxamer 188, Tween 80)

-

Purified Water

Procedure:

-

Lipid Phase Preparation: Accurately weigh the solid lipid, liquid lipid, N-oleoyl-sarcosine, and the lipophilic API. Heat the mixture in a beaker to 5-10°C above the melting point of the solid lipid until a clear, homogenous molten lipid phase is obtained.

-

Aqueous Phase Preparation: Prepare the aqueous surfactant solution by dissolving the surfactant(s) in purified water. Heat this aqueous phase to the same temperature as the lipid phase.

-

Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase dropwise while continuously stirring with a high-speed stirrer (e.g., Ultra-Turrax) at 8,000-10,000 rpm for 5-10 minutes. This forms a coarse oil-in-water pre-emulsion.

-

Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (HPH). Homogenize for 3-5 cycles at a pressure of 500-1500 bar. Maintain the temperature above the lipid's melting point throughout this process.

-

Cooling and NLC Formation: Cool the resulting hot nanoemulsion in an ice bath or by placing it at room temperature under gentle stirring. The lipid will recrystallize, forming the solid NLC particles.

-

Storage: Store the final NLC dispersion at 4°C for further characterization.

Protocol for Preparation of N-oleoyl-sarcosine-containing Liposomes by Ethanol Injection

The ethanol injection method is a simple and rapid technique for preparing unilamellar liposomes without the need for high-energy equipment.[18]

Materials:

-

Phospholipid (e.g., Phosphatidylcholine)

-

Cholesterol

-

N-oleoyl-sarcosine

-

API (hydrophilic or lipophilic)

-

Ethanol

-

Aqueous Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

Procedure:

-

Lipid Phase Dissolution: Dissolve the phospholipid, cholesterol, N-oleoyl-sarcosine, and any lipophilic API in a minimal amount of ethanol. Ensure all components are fully dissolved to form a clear lipid solution.

-

Aqueous Phase Preparation: Prepare the aqueous buffer. If encapsulating a hydrophilic API, dissolve it in this buffer.

-

Injection: Vigorously stir the aqueous phase using a magnetic stirrer. Rapidly inject the ethanolic lipid solution directly into the stirring aqueous buffer using a fine-gauge needle. The ratio of the aqueous phase to the organic phase should be high (e.g., 10:1 v/v).

-

Vesicle Formation: Upon injection, the rapid dilution of ethanol causes the lipids to self-assemble into liposomal vesicles, encapsulating the aqueous medium.

-

Solvent Removal: Remove the residual ethanol from the liposomal suspension by dialysis against the fresh buffer or through rotary evaporation under reduced pressure.

-

Storage: Store the final liposome formulation at 4°C.

Protocol for Characterization of Nanoparticle Formulations

3.3.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:

-

These parameters are determined using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) with a Zetasizer instrument.

-

Procedure: Dilute the nanoparticle suspension (e.g., 1:100) with purified water or an appropriate buffer to avoid multiple scattering effects. Place the diluted sample in a cuvette and measure the particle size, PDI (an indicator of size distribution uniformity), and zeta potential (an indicator of surface charge and colloidal stability) at 25°C.

3.3.2 Encapsulation Efficiency (EE) and Drug Loading (DL) Determination:

-

EE and DL are critical parameters that quantify the amount of drug successfully entrapped within the nanoparticles.

-

Procedure:

-

Separation of Free Drug: Separate the unencapsulated ("free") drug from the nanoparticle formulation. This is commonly achieved by ultracentrifugation (e.g., 15,000 rpm for 30 minutes at 4°C), where the nanoparticles form a pellet, leaving the free drug in the supernatant.

-

Quantification: Measure the concentration of the free drug in the supernatant using a validated analytical method such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation:

-

EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100

-

DL (%) = [(Total Drug Amount - Free Drug Amount) / Total Weight of Nanoparticles] x 100

-

-

Section 4: Mechanisms and Workflows

Visual representations of key processes and mechanisms involving N-oleoyl-sarcosine are provided below.

Caption: General workflow for the development and evaluation of nanocarrier systems.

Caption: Mechanism of N-oleoyl-sarcosine as a transdermal permeation enhancer.

Caption: Self-assembly of N-oleoyl-sarcosine into a drug-loaded micelle.

Section 5: Safety and Biocompatibility

N-oleoyl-sarcosine is generally considered a mild surfactant with low toxicity, making it suitable for pharmaceutical and cosmetic applications.[2][19] However, as with any excipient, the final formulation must be evaluated for safety. Preclinical toxicity studies are essential to ensure the biocompatibility of the drug delivery system.[20] Key assessments include:

-

In Vitro Cytotoxicity: Assays using relevant cell lines (e.g., keratinocytes, fibroblasts) to determine if the formulation adversely affects cell viability.

-

Skin Irritation/Sensitization: For topical and transdermal systems, studies in animal models are performed to ensure the formulation is non-irritating and does not cause an allergic response.[21][22]

-

In Vivo Systemic Toxicity: For formulations intended for systemic delivery, studies are conducted to assess any potential adverse effects on major organs following administration.[20]

Conclusion

N-oleoyl-sarcosine is a highly functional and versatile excipient for the development of modern drug delivery systems. Its amphiphilic properties enable the formulation of poorly soluble drugs into stable, effective nanocarriers that can enhance bioavailability, improve permeability, and provide controlled release. The protocols and data presented herein provide a foundational guide for researchers and scientists aiming to leverage the unique benefits of N-oleoyl-sarcosine to create innovative and effective therapeutic products.

References

- 1. polybluechem.com [polybluechem.com]

- 2. N-Oleoylsarcosine - Wikipedia [en.wikipedia.org]

- 3. Polymer-Modified Liposomes for Drug Delivery: From Fundamentals to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polymeric Micelles in Anticancer Therapy: Targeting, Imaging and Triggered Release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Polymeric micelles in cancer therapy: State of the art - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What We Need to Know about Liposomes as Drug Nanocarriers: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmaexcipients.com [pharmaexcipients.com]

- 11. Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Beneath the Skin: A Review of Current Trends and Future Prospects of Transdermal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Progress in Transdermal Nanocarriers and Their Surface Modifications [mdpi.com]

- 14. pharmaexcipients.com [pharmaexcipients.com]

- 15. mdpi.com [mdpi.com]

- 16. Nanostructured Lipid Carrier-Mediated Transdermal Delivery System of Glibenclamide for Gestational Diabetes: Pharmacokinetic and Pharmacodynamic Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Oleoyl Sarcosine | C21H39NO3 | CID 6912870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Preclinical safety of topically administered nanostructured lipid carriers (NLC) for wound healing application: biodistribution and toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Long-Term Toxicity Study of Topical Administration of a Highly-Stable rh-aFGF Carbomer 940 Hydrogel in a Rabbit Skin Wound Model [frontiersin.org]